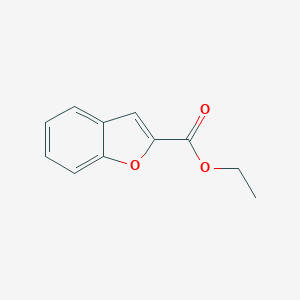

Ethyl Benzofuran-2-carboxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWQPOUWLVOHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348894 | |

| Record name | Ethyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-61-9 | |

| Record name | Ethyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Benzofuran 2 Carboxylate

Classical Esterification and Cyclization Approaches

The traditional synthesis of Ethyl Benzofuran-2-carboxylate often relies on multi-step sequences involving esterification and cyclization reactions. These methods, while established, form the foundation for many synthetic routes.

A primary and widely utilized method for synthesizing the benzofuran (B130515) ring system is the condensation of a substituted salicylaldehyde (B1680747) with an α-haloester. This approach typically involves the O-alkylation of the salicylaldehyde's phenolic hydroxyl group, followed by an intramolecular cyclization to form the furan (B31954) ring.

One common procedure involves reacting salicylaldehyde with an α-bromo ester, such as ethyl bromoacetate (B1195939), in the presence of a base. niscair.res.in The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the electrophilic carbon of the α-bromo ester. The subsequent intramolecular condensation and dehydration lead to the formation of the desired this compound. For instance, the reaction between a salicylaldehyde and ethyl bromoacetate using potassium carbonate as the base in acetonitrile (B52724) at reflux temperature has been shown to produce this compound in 86% yield. niscair.res.in

Another variation employs diethyl bromomalonate. In a detailed synthesis, salicylaldehyde is treated with potassium t-butoxide in a mixture of THF-EtOH, followed by the addition of diethyl bromomalonate. prepchem.com A second portion of potassium t-butoxide is added to facilitate the cyclization, affording the final product in an 85% yield after vacuum distillation. prepchem.com The use of substituted salicylaldehydes, such as 5-bromosalicylaldehyde (B98134), with diethyl bromomalonate and potassium carbonate in 2-butanone (B6335102) has also been documented. nih.gov

| Salicylaldehyde Derivative | α-Haloester/Reagent | Base | Solvent | Yield (%) |

| Salicylaldehyde | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 86 |

| Salicylaldehyde | Diethyl bromomalonate | Potassium t-butoxide | THF-EtOH (19:1) | 85 |

| 5-Bromosalicylaldehyde | Diethyl bromomalonate | K₂CO₃ | 2-Butanone | Not specified |

A comparative overview of classical condensation reaction conditions.

The synthesis of this compound through alkylation and cyclocondensation pathways is a foundational strategy in organic chemistry. This process begins with the O-alkylation of a salicylaldehyde with an ester containing a leaving group on the α-carbon, typically a halogen. This step forms a phenoxyacetate (B1228835) intermediate.

The efficiency of the synthesis of this compound is highly dependent on the choice of solvent and catalyst (base). Optimization studies, whether explicit or implicit in the variety of published methods, aim to maximize yield and minimize reaction times.

The base plays a crucial role in both the initial O-alkylation and the subsequent cyclization. Stronger bases like potassium t-butoxide can facilitate the reaction effectively but may require careful temperature control. prepchem.com Milder bases such as potassium carbonate are also commonly used and can be effective, particularly when paired with polar aprotic solvents like acetonitrile or 2-butanone, often requiring higher temperatures (reflux). niscair.res.innih.gov

The solvent choice influences the solubility of reactants and the rate of reaction. A mixture of THF and EtOH has been used with potassium t-butoxide, providing a suitable medium for the reaction to proceed to completion. prepchem.com Acetonitrile is another effective solvent used in conjunction with potassium carbonate. niscair.res.in Optimization tables from related benzofuran syntheses highlight a systematic approach where various catalysts, ligands, and solvents are screened to find the ideal conditions for a specific transformation. mdpi.com For example, in palladium-catalyzed reactions on the benzofuran core, solvents like CPME and additives such as NaOAc and AgOAc have been systematically evaluated to achieve high yields. mdpi.com This methodical approach to optimization is critical for developing robust and scalable synthetic protocols.

| Base | Solvent(s) | Temperature | Key Feature |

| Potassium t-butoxide | THF-EtOH | Room Temperature | Strong base, effective at lower temperatures. prepchem.com |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | Milder base, requires heat. niscair.res.in |

| Potassium Carbonate (K₂CO₃) | 2-Butanone | Heated | Common conditions for condensation. nih.gov |

A summary of different base and solvent systems used in the synthesis of this compound and its derivatives.

Advanced and Greener Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods. These strategies often involve cascade reactions to build molecular complexity rapidly and utilize greener solvents and catalysts.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step. This approach avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste. While specific examples leading directly to this compound are part of broader synthetic sequences, the principle is applied to the benzofuran scaffold for structural diversification. researchgate.net

For instance, one-pot cascade reactions have been developed for the synthesis of related 2,3-disubstituted 2,3-dihydrobenzofurans. researchgate.net These reactions can involve the in-situ generation of reactive intermediates like ortho-quinone methides, which then undergo further reactions to build the heterocyclic system. researchgate.net Another advanced, modular approach involves an initial synthesis of an N-(quinolin-8-yl)benzofuran-2-carboxamide, which is then subjected to palladium-catalyzed C-H arylation at the C3 position. mdpi.com This allows for the installation of a wide range of aryl and heteroaryl groups. A subsequent one-pot transamidation procedure can then be used to cleave the directing group and introduce various amides, demonstrating a highly efficient method for creating a diverse library of benzofuran derivatives from a common intermediate. mdpi.com

The development of "green" synthetic methods aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, renewable starting materials, and catalysts that can operate under mild conditions.

A notable green approach for the synthesis of the benzofuran ring involves a one-pot reaction using an eco-friendly deep eutectic solvent (DES), such as one composed of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl.EG). nih.gov This type of solvent is often biodegradable, has low toxicity, and is non-flammable. In one study, the reaction of o-hydroxy aldehydes, amines, and alkynes was carried out in the presence of a copper iodide catalyst within this DES to produce benzofuran derivatives in good to excellent yields. nih.govacs.org Furthermore, the use of water as a solvent component, for example in a DMF/H₂O system for click reactions on a propargylated this compound intermediate, is another strategy that aligns with the principles of green chemistry. niscair.res.in These methods represent a shift towards more sustainable practices in the synthesis of important chemical compounds. google.com

Regioselective Synthesis and Isomer Control

Regioselective synthesis in the context of this compound refers to the ability to control the specific position of functional groups on the final molecule. The primary challenge is to direct the cyclization and carboxylation steps to selectively form the 2-substituted product over other possible isomers, such as ethyl benzofuran-3-carboxylate. The choice of starting materials and reaction pathway is paramount in achieving this control.

Several classical and modern synthetic strategies have been developed that offer high regioselectivity for the 2-carboxylate isomer. These methods often proceed by first constructing the ether linkage of the furan ring through the phenolic hydroxyl group of a salicylaldehyde derivative, which inherently sets up the subsequent cyclization to favor the 2-position.

One of the most common and reliable methods involves the reaction of a salicylaldehyde with an ethyl haloacetate, followed by an intramolecular cyclization. This approach is highly regioselective for the 2-position. The process begins with the O-alkylation of salicylaldehyde with ethyl bromoacetate in the presence of a base like potassium carbonate. chemspider.com This step forms an intermediate, ethyl 2-(2-formylphenoxy)acetate. The subsequent intramolecular condensation (cyclization) of this intermediate, often under basic or acidic conditions, leads directly to the formation of the five-membered furan ring, with the ethyl carboxylate group positioned at C2.

Another powerful regioselective method is the Perkin rearrangement (also known as coumarin-benzofuran ring contraction). wikipedia.org This reaction transforms 3-halocoumarins into benzofuran-2-carboxylic acids in the presence of a base. nih.govnih.gov The mechanism involves the base-catalyzed opening of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack that results in the formation of the benzofuran ring with a carboxylic acid group specifically at the C2 position. wikipedia.orgnih.gov Subsequent esterification yields the desired this compound. The starting 3-halocoumarin structure dictates the formation of the 2-carboxy product, thus providing excellent isomer control. Microwave-assisted conditions have been shown to significantly expedite this reaction. nih.govnih.gov

The synthesis from salicylaldehyde and diethyl bromomalonate also provides a regioselective route to this compound. prepchem.com In this one-pot reaction, salicylaldehyde is treated with potassium t-butoxide to form a phenoxide, which then reacts with diethyl bromomalonate. A subsequent intramolecular reaction and decarboxylation sequence yields the target molecule with high selectivity. prepchem.com

The table below summarizes various regioselective synthetic approaches for this compound and related derivatives, highlighting the control over the isomer formation.

Table 1: Regioselective Synthetic Methods for this compound and Derivatives

| Starting Materials | Reagents & Conditions | Product | Yield | Key Feature |

|---|---|---|---|---|

| Salicylaldehyde, Ethyl Bromoacetate | K₂CO₃, MeCN, reflux | Ethyl 2-(2-formylphenoxy)acetate (Intermediate) | 63% | O-alkylation followed by a separate cyclization step ensures C2 substitution. chemspider.com |

| Salicylaldehyde, Diethyl Bromomalonate | Potassium t-butoxide, THF-EtOH | This compound | 85% | One-pot reaction with high regioselectivity for the 2-position. prepchem.com |

| 3-Bromocoumarins | NaOH, Ethanol (B145695), Microwave (300W, 5 min) | Benzofuran-2-carboxylic acids | High | Perkin rearrangement inherently leads to 2-carboxy products. nih.gov |

| Substituted Salicylaldehydes, Ethyl Chloroacetate (B1199739) | K₂CO₃, DMF, 92–94°C | Ethyl 5,7-dichlorobenzofuran-2-carboxylate | Not specified | A general method applicable to various substituted salicylaldehydes. scribd.com |

Control over other regioisomers becomes particularly relevant when using substituted phenols. In syntheses where a phenol (B47542) has two unsubstituted ortho positions, a mixture of products can arise. oregonstate.edu However, the methods starting from salicylaldehydes circumvent this issue, as the ortho-formyl group preordains the site of cyclization, locking in the regiochemistry. For instance, the intramolecular Friedel-Crafts-type cyclization of an α-phenoxycarbonyl compound is a common strategy; if the starting phenol has only one available ortho position, a single regioisomer is formed. oregonstate.edu This highlights the importance of substrate control in achieving regioselectivity.

In contrast, specific methods have been developed to selectively synthesize the ethyl benzofuran-3-carboxylate isomer, demonstrating that isomer control is a function of the chosen synthetic pathway. For example, the reaction of salicylaldehyde with ethyl diazoacetate in the presence of a rhodium(III) catalyst can produce ethyl benzofuran-3-carboxylate through a tandem C-H activation/decarbonylation/annulation process. orgsyn.org This illustrates that by selecting different reagents and catalytic systems, chemists can selectively target different isomers of the benzofuran core.

Chemical Transformations and Derivatization of Ethyl Benzofuran 2 Carboxylate

Synthesis of Benzofuran-2-carbohydrazides

Hydrazinolysis ReactionsThe conversion of Ethyl Benzofuran-2-carboxylate to Benzofuran-2-carbohydrazide is a fundamental step that opens pathways to numerous heterocyclic systems. This transformation is typically achieved through a hydrazinolysis reaction, which involves the nucleophilic acyl substitution of the ethoxy group of the ester with a hydrazine (B178648) moiety.

The reaction is generally carried out by refluxing the this compound with hydrazine hydrate (B1144303) in an alcoholic solvent, most commonly ethanol (B145695). nih.govresearchgate.net This straightforward and efficient method yields Benzofuran-2-carbohydrazide, which serves as a crucial building block for subsequent derivatizations. nih.gov

Table 1: Synthesis of Benzofuran-2-carbohydrazide via Hydrazinolysis

| Reactant | Reagent | Solvent | Conditions | Yield |

|---|

Derivatization to Fused Heterocyclic Systems

Benzofuran-2-carbohydrazide is a versatile intermediate for synthesizing a range of fused heterocyclic compounds. Its two nucleophilic nitrogen atoms and the adjacent carbonyl group provide multiple reactive sites for cyclization reactions.

Preparation of Triazoles and OxadiazolesThe carbohydrazide (B1668358) intermediate is readily used in the synthesis of benzofuran (B130515) rings fused with five-membered aromatic structures containing three heteroatoms, such as triazoles and oxadiazoles (B1248032).

Triazoles: A common route to forming a 1,2,4-triazole (B32235) ring involves reacting Benzofuran-2-carbohydrazide with carbon disulfide (CS2) and potassium hydroxide (B78521) (KOH), which forms a potassium dithiocarbazate salt. Subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol. ntt.edu.vnresearchgate.net This triazole derivative exists in a tautomeric equilibrium with its thione form. ntt.edu.vnresearchgate.net

Oxadiazoles: Several methods exist for the synthesis of 1,3,4-oxadiazoles from Benzofuran-2-carbohydrazide. One direct approach involves the cyclization of the carbohydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide to yield 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. asianpubs.org Another method involves a two-step process where the carbohydrazide is first treated with an acylating agent, such as acetic anhydride, and the resulting N'-acetyl-hydrazide is then cyclized using a dehydrating agent like phosphoryl chloride (POCl3). Interestingly, attempts to form oxadiazoles by reacting the carbohydrazide with certain aldehydes, like 4-fluorobenzaldehyde, may not yield the expected product and can instead result in the formation of N'-aroyl-carbohydrazide derivatives. ntt.edu.vnresearchgate.net

Table 2: Selected Reagents for Triazole and Oxadiazole Synthesis

| Target Heterocycle | Key Reagents | Intermediate |

|---|---|---|

| 1,2,4-Triazole-3-thiol | 1. CS2, KOH 2. Hydrazine Hydrate | Potassium dithiocarbazate |

| 1,3,4-Oxadiazole-2-thiol | CS2, alcoholic KOH | - |

Formation of Thiadiazoles and ThiadiazepinesThe benzofuran scaffold can be further elaborated by fusion with sulfur-containing heterocyclic rings like thiadiazoles and thiadiazepines.

Thiadiazoles: The 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediate, derived from the carbohydrazide, is a key precursor for creating fused nih.govresearchgate.nettriazolo[3,4-b] researchgate.netasianpubs.orgthiadiazole systems. growingscience.com This is achieved by the cyclization of the triazole with various carboxylic acids. This reaction creates a bicyclic system where the benzofuran, triazole, and thiadiazole rings are linked. General synthetic strategies for 1,3,4-thiadiazoles often involve the conversion of carbohydrazides into thiosemicarbazone intermediates, followed by oxidative cyclization. nih.gov

Thiadiazepines: The literature suggests that the 4-amino- and 3-thiol functional groups on the 4-amino-1,2,4-triazole-3-thiol derivative make it a suitable precursor for further heterocyclic syntheses, including the formation of thiadiazepines.

Generation of Pyrazole-Benzofuran HybridsPyrazole-benzofuran hybrids are another important class of compounds synthesized from the carbohydrazide intermediate. Two primary methods are employed for this transformation.

The first method involves the condensation of Benzofuran-2-carbohydrazide with various 4-formyl pyrazole (B372694) derivatives. nih.gov The reaction typically proceeds by refluxing the two components in ethanol with a catalytic amount of glacial acetic acid, resulting in a hydrazone linkage that forms the final hybrid molecule. nih.gov

A second classical approach is the reaction of the carbohydrazide with a 1,3-dicarbonyl compound. For instance, refluxing a substituted Benzofuran-2-carbohydrazide with reagents like acetylacetone (B45752) or benzoylacetone (B1666692) in methanol (B129727) containing a few drops of acetic acid leads to the formation of the pyrazole ring, yielding the desired benzofuran-pyrazole hybrid.

Table 3: Synthesis of Pyrazole-Benzofuran Hybrids

| Method | Reagents | Product Type |

|---|---|---|

| Condensation | 4-Formyl Pyrazole Derivatives | Pyrazole-benzofuran hydrazone |

Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives from this compound is a two-step process. The initial step involves the conversion of the ethyl ester to a more reactive intermediate, benzofuran-2-carbohydrazide. This is typically achieved by reacting this compound with hydrazine hydrate in a suitable solvent like methanol or ethanol under reflux conditions. nih.govchemicalbook.com

Once the benzofuran-2-carbohydrazide intermediate is formed, it can be readily condensed with a variety of aldehydes or ketones. This condensation reaction, often catalyzed by a few drops of glacial acetic acid in ethanol, yields the corresponding hydrazone derivatives. nih.govnih.gov This modular approach allows for the synthesis of a large library of hydrazone compounds by varying the carbonyl component. For instance, benzofuran-2-carbaldehyde can be reacted with thiosemicarbazide (B42300) to form an intermediate which is then cyclized with 2-bromoacetophenone (B140003) derivatives to yield thiazolylhydrazones. nih.gov

| Starting Material | Reagents | Intermediate | Second Reagent | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 3-methylbenzofuran-2-carboxylate | 1. Hydrazine Hydrate, Methyl Alcohol, Reflux | 3-methyl benzofuran-2-carbohydrazide | 2. Isatin, Ethanol, Acetic Acid (cat.), Reflux | Benzofuran-Isatin Conjugate (a type of hydrazone) | nih.govchemicalbook.com |

| Benzofuran-2-carbaldehyde | 1. Thiosemicarbazide, Ethanol, Reflux | 2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamide | 2. Substituted 2-bromoacetophenone, Ethanol, Reflux | Benzofuran–Thiazolylhydrazone Derivatives | nih.gov |

Formation of Indolin-2,3-dione Conjugates

A significant application of the derivatization of this compound is the synthesis of hybrid molecules, such as conjugates with indolin-2,3-dione (isatin). These conjugates are of interest for their potential biological activities. chemicalbook.comscribd.com The synthetic route to these compounds leverages the benzofuran-2-carbohydrazide intermediate.

The process begins with the hydrazinolysis of a substituted this compound, for example, ethyl 3-methylbenzofuran-2-carboxylate, using hydrazine hydrate in refluxing methyl alcohol. nih.govchemicalbook.com This reaction yields the key intermediate, 3-methyl benzofuran-2-carbohydrazide. nih.gov In the subsequent and final step, this hydrazide is condensed with an appropriately substituted isatin. The reaction is carried out in refluxing absolute ethanol, typically with a catalytic amount of glacial acetic acid, to afford the target benzofuran-isatin conjugate in good yield. nih.govchemicalbook.com

Functionalization and Substitution Reactions on the Benzofuran Core

Beyond the carboxylate group, the benzofuran ring system itself can undergo various functionalization and substitution reactions. These reactions are crucial for modifying the electronic and steric properties of the molecule.

Introduction of Amino Groups

The introduction of amino groups onto the benzofuran core of this compound can be achieved through various synthetic strategies, often by building the benzofuran ring from an already aminated precursor.

One prominent method involves the synthesis of derivatives like ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate. The synthesis for this class of compounds can start from ethyl 5-aminobenzofuran-2-carboxylate, which is then reacted with bis(2-chloroethyl)ammonium chloride in the presence of a base like potassium carbonate in butanol to form the piperazine (B1678402) ring at the 5-position. unicatt.it

Halogenation Studies

Studies on the preparation of halogenated this compound derivatives indicate that direct electrophilic halogenation of the parent molecule is not the preferred synthetic route. Instead, the common and more controlled strategy involves constructing the benzofuran ring from precursors that already contain the desired halogen atom. scribd.com

This approach provides excellent regioselectivity. For instance, the synthesis of ethyl 5-bromo-1-benzofuran-2-carboxylate is achieved by reacting 5-bromosalicylaldehyde (B98134) with diethyl bromomalonate in the presence of potassium carbonate in 2-butanone (B6335102). scribd.com Similarly, 5,7-dichloro- and 5-bromo-benzofuran-2-carboxylic acid derivatives are synthesized starting from the corresponding 5,7-dichloro- or 5-bromo-substituted 2-hydroxybenzaldehyde. This multi-step synthetic pathway, starting from a pre-halogenated phenol (B47542), is the most documented method for obtaining halogenated this compound derivatives.

| Target Compound | Starting Materials | Reagents & Conditions | Reference |

|---|---|---|---|

| Ethyl 5-bromo-1-benzofuran-2-carboxylate | 5-Bromosalicylaldehyde, Diethyl bromomalonate | Potassium carbonate, 2-butanone, Heat, 14h | scribd.com |

| Ethyl 5,7-dichloro-benzofuran-2-carboxylate | 2,4-Dichloro-6-formylphenol, Ethyl chloroacetate (B1199739) | Potassium carbonate, DMF, 92-94°C, 4h |

Hydrolysis to Benzofuran-2-carboxylic Acids

The conversion of this compound to its corresponding carboxylic acid is a fundamental transformation. This hydrolysis is typically carried out under basic conditions, a reaction commonly known as saponification.

The process involves heating the ethyl ester with an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), often in a co-solvent like tetrahydrofuran (B95107) (THF) or ethanol to ensure miscibility. This reaction cleaves the ester bond, forming the sodium or lithium salt of the carboxylic acid and ethanol as a byproduct. The reaction is typically monitored until completion, after which the reaction mixture is acidified with a strong acid, like hydrochloric acid (HCl). This protonates the carboxylate salt, causing the free benzofuran-2-carboxylic acid to precipitate, which can then be isolated by filtration. This method provides an efficient route to benzofuran-2-carboxylic acids, which are valuable precursors for the synthesis of amides and other derivatives.

Biological Activities and Pharmacological Relevance of Ethyl Benzofuran 2 Carboxylate Derivatives

Anti-inflammatory and Analgesic Research

Benzofuran-based compounds have been recognized for their significant anti-inflammatory properties. nih.govmdpi.com Several studies have focused on synthesizing and evaluating new derivatives of ethyl benzofuran-2-carboxylate for their ability to mitigate inflammatory responses.

One area of investigation involves the creation of hybrid molecules that combine the benzofuran (B130515) scaffold with other heterocyclic fragments known for anti-inflammatory effects, such as piperazine (B1678402), tetrazole, and imidazole (B134444). mdpi.com For instance, certain benzofuran–piperazine hybrids demonstrated a dose-dependent inhibitory effect on the production of the inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. mdpi.com Specifically, compound 5d in one study showed a notable inhibitory effect on NO generation with an IC50 value of 52.23 ± 0.97 μM, while exhibiting low cytotoxicity. mdpi.com

Another study synthesized a series of benzofuran amide derivatives and tested their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. jopcr.com Compound 6b , a benzofuran-derived amide, exhibited the most potent inhibition of paw edema (71.10% at 2 hours), followed by compound 6a (61.55%), indicating significant anti-inflammatory potential. jopcr.com These findings underscore the promise of this compound derivatives as leads for developing new anti-inflammatory agents. jopcr.commdpi.com

Table 1: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Test Model | Activity | IC50 / % Inhibition |

|---|---|---|---|

| 5d (benzofuran-piperazine hybrid) | NO production in LPS-induced RAW 264.7 cells | Inhibition of Nitric Oxide | 52.23 ± 0.97 μM |

| 6a (benzofuran amide derivative) | Carrageenan-induced rat paw edema | Edema Inhibition | 61.55% at 2h |

| 6b (benzofuran amide derivative) | Carrageenan-induced rat paw edema | Edema Inhibition | 71.10% at 2h |

| Aza-benzofuran 1 | NO production in LPS-induced RAW 264.7 cells | Inhibition of Nitric Oxide | 17.3 μM |

| Aza-benzofuran 4 | NO production in LPS-induced RAW 264.7 cells | Inhibition of Nitric Oxide | 16.5 μM |

Data sourced from multiple research studies. jopcr.commdpi.commdpi.com

Antimicrobial Studies

The antimicrobial potential of this compound derivatives has been extensively investigated, revealing a broad spectrum of activity against various pathogens.

Derivatives of the benzofuran scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Synthetic modifications to the core structure have yielded compounds with significant potency.

For example, a series of novel benzofuran-2-carboxylate 1,2,3-triazoles were synthesized and evaluated for their antibacterial action. Compounds bearing substituents like methoxy (B1213986), methyl, and fluoro groups showed enhanced activity. Notably, compounds 6g , 6h , and 6i from this series were identified as the most potent against the tested bacterial strains.

In another study, 2-salicyloylbenzofuran derivatives bearing a carboxylic acid group, such as compound 8h , exhibited potent activity against Gram-positive strains including methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 0.12 mM. nih.gov Furthermore, certain benzofuran amide derivatives (6a, 6b, 6f ) displayed strong, broad-spectrum antimicrobial activity with MICs as low as 6.25 µg/ml. jopcr.com Research has also shown that some derivatives exhibit greater inhibitory activity against Gram-negative bacteria than Gram-positive ones. nih.gov For instance, a 1-(thiazol-2-yl)pyrazoline derivative showed an excellent zone of inhibition (25 mm) against E. coli. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Derivative Type | Bacterial Strains | Key Findings | Reference Compound(s) |

|---|---|---|---|

| Benzofuran-2-carboxylate 1,2,3-triazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compounds with methoxy, methyl, fluoro groups showed better activity. | 6g, 6h, 6i |

| 2-Salicyloylbenzofurans | S. faecalis, MSSA, MRSA | Compound 8h showed potent activity (MICs = 0.06–0.12 mM). | 8h |

| Benzofuran amides | Gram-positive & Gram-negative bacteria | Broad-spectrum activity with MICs as low as 6.25 µg/ml. | 6a, 6b, 6f |

| 1-(thiazol-2-yl)pyrazoline | E. coli | Excellent zone of inhibition (25 mm). | 19 |

Data compiled from various scientific reports. jopcr.comnih.govnih.gov

The antifungal potential of this compound derivatives has been explored against various fungal pathogens. Research indicates that specific structural modifications can lead to significant antifungal efficacy.

In a study involving benzofuran-2-carboxylate 1,2,3-triazole derivatives, several compounds exhibited moderate to good zones of inhibition against fungal strains like Aspergillus niger and Sclerotium rolfsii. It was observed that electron-donating groups (such as methyl and methoxy) and electronegative fluorine-containing analogues demonstrated good activity.

Other research has focused on different classes of benzofuran derivatives. Benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones were synthesized and evaluated, with results indicating that their antifungal potencies were superior to their antibacterial activities. nih.gov Specifically, compound 22 from this series was identified as a promising antifungal agent against A. fumigatus and C. albicans. nih.gov Additionally, mild antifungal activity was observed for certain 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides (2a, 2d ) and a thiazolidin-4-one derivative (5c ). nih.gov

The benzofuran scaffold has been identified as a promising framework for the development of antiviral agents, with particular focus on inhibitors of Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). rsc.orgnih.gov

In the realm of anti-HIV research, several novel series of benzofuran derivatives have been synthesized and evaluated. One study reported that among various synthesized thiazole (B1198619) and thiazolidinone derivatives of benzofuran, compounds 5c and 9a significantly reduced the viral cytopathic effect of HIV-1. nih.gov Compound 9a was confirmed to have moderate anti-HIV activity. nih.gov

Benzofuran derivatives have shown significant promise as pan-genotypic inhibitors of the HCV NS5B polymerase, a crucial enzyme for viral replication. nih.gov A number of benzofuran-based inhibitors targeting the palm region of this enzyme have been reported to exhibit effective antiviral activity across multiple HCV genotypes. nih.govnih.gov This has spurred further research into designing novel benzofuran nucleus compounds as potent anti-HCV drugs. nih.gov The potential of these compounds is highlighted by their ability to act as non-nucleoside inhibitors, binding to allosteric sites on the NS5B polymerase. nih.gov

More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in inducing type I interferons and inhibiting viral replication. nih.gov Certain derivatives were found to inhibit SARS-CoV-2 replication at nanomolar concentrations, showcasing their potential as broad-spectrum antiviral agents. nih.gov

Anticancer and Antiproliferative Research

The benzofuran core is a key structural component in many natural and synthetic compounds exhibiting anticancer properties. rsc.orgnih.govnih.gov Derivatives of this compound have been a focal point of research aimed at discovering novel and effective antiproliferative agents. nih.govtandfonline.com

This compound derivatives have been shown to inhibit the proliferation of a wide range of human cancer cell lines through various mechanisms. nih.govtandfonline.comtaylorandfrancis.com Structure-activity relationship studies have indicated that substitutions at the C-2 position of the benzofuran ring, such as ester groups or heterocyclic rings, are often crucial for cytotoxic activity. nih.gov

Several studies have demonstrated the potent antiproliferative effects of these derivatives:

A series of benzofuran-based carboxylic acids were evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231). Derivative 44b was particularly effective against MDA-MB-231 cells, with an IC50 value of 2.52 μM, comparable to the reference drug doxorubicin. nih.gov This compound was found to arrest the cell cycle at the G2-M phase. acs.org

Benzofuran-isatin conjugates have also shown significant anticancer activity. Compound 5d from one study exhibited excellent broad-spectrum activity against a panel of 55 human cancer cell lines. tandfonline.com Another conjugate, 50g , showed high potency against HCT-116 (colon), HeLa (cervical), and A549 (lung) cancer cells with IC50 values of 0.87, 0.73, and 0.57 μM, respectively. nih.gov

Halogenation of the benzofuran ring has been shown to increase anticancer activity. A bromo-derivative, compound 1 , displayed remarkable cytotoxicity against K562 and HL60 leukemia cells with IC50 values of 5 μM and 0.1 μM. nih.gov

These findings highlight the versatility of the this compound scaffold in the design of potent and selective anticancer agents. nih.govtandfonline.comnih.gov

Table 3: Antiproliferative Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value (μM) |

|---|---|---|---|

| 44b (Carboxylic acid derivative) | MDA-MB-231 (Breast) | IC50 | 2.52 |

| 50g (Benzofuran-2-carboxamide derivative) | HCT-116 (Colon) | IC50 | 0.87 |

| 50g (Benzofuran-2-carboxamide derivative) | HeLa (Cervical) | IC50 | 0.73 |

| 50g (Benzofuran-2-carboxamide derivative) | A549 (Lung) | IC50 | 0.57 |

| 5d (Benzofuran-isatin conjugate) | SW-620 (Colon) | IC50 | 6.5 |

| 5d (Benzofuran-isatin conjugate) | HT-29 (Colon) | IC50 | 9.8 |

| 1 (Bromo-derivative) | K562 (Leukemia) | IC50 | 5 |

| 1 (Bromo-derivative) | HL60 (Leukemia) | IC50 | 0.1 |

IC50 values represent the concentration required to inhibit 50% of cell proliferation. nih.govtandfonline.comnih.govacs.org

Cell Cycle Perturbation and Induction of Apoptosis

Derivatives of this compound have demonstrated significant potential in oncology by inducing cell cycle arrest and apoptosis in cancer cells. Studies on benzofuran-2-acetic methyl ester derivatives have shown their ability to inhibit the growth of various breast cancer cell lines, including estrogen receptor-alpha positive (MCF-7, T47D) and triple-negative (MDA-MB-231) types, without affecting normal breast epithelial cells (MCF-10A). nih.gov These compounds were found to induce a G0/G1 cell cycle arrest. nih.gov

Mechanistically, these derivatives elevate the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 at both the mRNA and protein levels. nih.gov This upregulation occurs transcriptionally in a p53-independent manner, relying on the Sp1 transcription factor. nih.gov Furthermore, these benzofuran derivatives trigger apoptosis, evidenced by increased cleavage of poly (ADP-ribose) polymerase (PARP), an elevated Bax/Bcl-2 ratio, significant DNA fragmentation, and a marked increase in TUNEL-positive breast cancer cells. nih.gov

Similarly, a benzofuran-isatin conjugate, specifically 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, has been identified as a potent pro-apoptotic agent in colorectal cancer cell lines (SW620 and HT29). nih.gov This suggests that the benzofuran scaffold is a promising framework for developing novel anticancer agents that function through the induction of apoptosis. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Certain derivatives of this compound have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoform hCA IX. nih.govnih.gov A series of novel benzofuran-based carboxylic acid derivatives were synthesized and evaluated for their inhibitory action against several hCA isoforms. nih.gov

Notably, compounds featuring a benzoic or hippuric acid moiety linked to a 5-bromobenzofuran (B130475) tail via a ureido linker demonstrated submicromolar inhibition of hCA IX. nih.govnih.gov For instance, specific derivatives exhibited KI (inhibition constant) values of 0.91, 0.79, and 0.56 μM against hCA IX. nih.govacs.org These compounds showed a selective inhibitory profile against the target hCA IX over the off-target cytosolic isoforms hCA I and II. nih.govacs.org The selectivity of these inhibitors is a crucial attribute, as it can minimize off-target effects. The inhibitory action of these non-classical, carboxylic acid-based inhibitors may occur through anchoring to the zinc-bound water-hydroxide ion via hydrogen bonding or by directly binding to the catalytic zinc ion. tandfonline.com

Table 1: Inhibition Constants (KI) of Selected Benzofuran Derivatives against hCA IX

| Compound | KI against hCA IX (µM) |

|---|---|

| Derivative 9b | 0.91 |

| Derivative 9e | 0.79 |

This table presents the inhibition constants (KI) for selected benzofuran-containing carboxylic acid derivatives against the hCA IX isoform, indicating their potent inhibitory activity. nih.govacs.org

Derivatives of this compound have emerged as significant inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Elevated α-glucosidase activity can lead to postprandial hyperglycemia, a key factor in type 2 diabetes. Phenylbenzofuran-2-carboxylate derivatives, synthesized via Suzuki-Miyaura cross-coupling reactions, have shown substantial α-glucosidase inhibitory potential. pjps.pk

In one study, all synthesized derivatives (4a-4f) demonstrated significant inhibition with IC50 values ranging from 47.3 ± 2.30 µM to 78.3 ± 2.44 µM, which is considerably more potent than the standard drug, acarbose (B1664774) (IC50 = 375.82 ± 1.76 µM). pjps.pk Another study on biphenyl (B1667301) pyrazole-benzofuran hybrids also reported potent α-glucosidase inhibition, with IC50 values ranging from 40.6 ± 0.2 to 164.3 ± 1.8 µM, making them approximately 4 to 18 times more active than acarbose. nih.gov Kinetic studies revealed that the most active of these compounds acts as a competitive inhibitor of α-glucosidase. nih.gov The synthesis of these derivatives often begins with the cyclization of salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) to form this compound, which is then further modified. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Phenylbenzofuran-2-carboxylate Derivatives

| Compound | IC50 (µM) |

|---|---|

| Derivative 4a | 60.5 ± 1.53 |

| Derivative 4b | 78.3 ± 2.44 |

| Derivative 4c | 65.2 ± 2.33 |

| Derivative 4d | 68.9 ± 1.98 |

| Derivative 4e | 72.4 ± 2.11 |

| Derivative 4f | 47.3 ± 2.30 |

This table displays the half-maximal inhibitory concentration (IC50) values of various phenylbenzofuran-2-carboxylate derivatives against α-glucosidase, compared to the standard inhibitor acarbose. pjps.pk

The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.govresearchgate.net Inhibition of this enzyme is a therapeutic strategy for inflammatory conditions. nih.gov Derivatives of the benzofuran scaffold, particularly 2,3-dihydro-5-benzofuranols, have been investigated as antioxidant-based inhibitors of leukotriene biosynthesis. nih.govnih.gov

These compounds are designed to efficiently undergo hydrogen atom abstraction by peroxyl radicals, a key aspect of their antioxidant and enzyme-inhibiting activity. nih.gov Research has shown that the 2,3-dihydro-5-benzofuranol ring system is a more potent inhibitor of leukotriene production in human polymorphonuclear leukocytes (PMNs) compared to other related phenolic ring systems. nih.gov The potency of these inhibitors is influenced by their lipophilicity, which affects their ability to partition into the cell membrane where the 5-LO enzyme is active. nih.govnih.gov The inhibitory model suggests that the activity depends on both the intrinsic ability of the antioxidant to reduce the enzyme and its concentration within the cellular membrane. nih.gov

Studies on Enzyme Inhibition and Receptor Binding Mechanisms

The mechanisms by which this compound derivatives exert their biological effects often involve specific interactions with enzymes and receptors. For instance, the anticancer activity of certain benzofuran derivatives is linked to the upregulation of the p53 tumor suppressor protein. nih.gov A pro-apoptotic benzofuran-isatin conjugate has been shown to mediate its cytotoxic effects through this pathway in colorectal cancer cells. nih.gov

In the context of enzyme inhibition, the binding mode is crucial. For example, SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate), an inhibitor of biotin (B1667282) carboxylase, demonstrates an atypical inhibition mechanism. semanticscholar.org Instead of binding to the ATP-binding site, which is common for many inhibitors of this enzyme, SABA1 binds to the biotin binding site, and its binding is significantly enhanced in the presence of ADP. semanticscholar.org This suggests a complex interplay between the inhibitor, the enzyme, and its substrates or products. Such detailed mechanistic studies are vital for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Anti-Tuberculosis Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the development of novel therapeutic agents. nih.gov Derivatives of this compound have been explored as potential anti-tuberculosis drugs. nih.govnih.gov In silico studies have been conducted to analyze the potential of benzofuran derivatives to inhibit key proteins in MTB. nih.govnih.gov

One such study focused on NarL, a transcriptional regulatory protein essential for the anaerobic respiration of MTB, which is crucial for its survival during the latent stage of infection. nih.govnih.gov Molecular docking analyses showed that benzofuran derivatives, such as Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, could effectively bind to the active site of the NarL protein. nih.govnih.gov The interactions, often involving hydrogen bonds and hydrophobic interactions, suggest that these compounds could block the phosphorylation site of NarL, thereby inhibiting its function. nih.gov The binding energy and inhibition constant calculations from these in silico models indicate a high affinity of these compounds for the NarL protein, marking them as potential lead molecules for the development of new anti-tuberculosis drugs. nih.gov Furthermore, qualitative in vitro screening of various synthetic ethyl carboxylate analogues against the H37Rv strain of M. tuberculosis has identified several compounds with notable activity. japsonline.comjapsonline.com

Neuroprotective and Anti-Alzheimer's Disease Research

The benzofuran scaffold, a core component of this compound, is a significant pharmacophore in the design of therapeutic agents for neurodegenerative conditions, particularly Alzheimer's disease (AD). nih.gov Research has established that the etiology of AD is complex, suggesting that multi-target drugs may offer superior efficacy over single-target agents. nih.govsemanticscholar.org Benzofuran derivatives have emerged as promising candidates for this multi-target approach, showing potential to interact with several key pathological pathways in AD. nih.govfrontiersin.org

One of the primary strategies in AD therapy is to enhance cholinergic neurotransmission by inhibiting cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com In advanced stages of AD, BuChE becomes the predominant enzyme for acetylcholine (B1216132) metabolism in the brain, making it a critical therapeutic target. mdpi.com Numerous studies have demonstrated that synthetic benzofuran derivatives are effective inhibitors of both AChE and BuChE. nih.govmdpi.com For instance, a series of 2-arylbenzofuran derivatives were synthesized and found to possess potent dual inhibitory activity against both cholinesterases and β-secretase (BACE1), another key enzyme in AD pathology responsible for the production of β-amyloid (Aβ) peptides. nih.govresearchgate.net One particular compound from this series, compound 20, exhibited an IC50 value for AChE inhibition of 0.086 ± 0.01 µmol·L−1, which is comparable to the established drug Donepezil. nih.govresearchgate.net Similarly, certain 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis showed potent and selective inhibitory activity against BuChE, with IC50 values ranging from 2.5 to 32.8 μM, surpassing the potency of the control drug galantamine. mdpi.com

Beyond enzyme inhibition, benzofuran derivatives have been shown to interfere with the aggregation of Aβ peptides, a central event in the formation of amyloid plaques in the AD brain. nih.govnih.gov The benzofuran skeleton can mimic the indanone portion of Donepezil, which is known to inhibit Aβ self-aggregation. nih.gov Some benzofuran-2-carboxamide (B1298429) derivatives have also demonstrated a good capacity to inhibit this process. nih.gov

Furthermore, the neuroprotective effects of these compounds have been explored. Accumulating evidence points to the ability of benzofuran derivatives to protect neurons from various insults. biomolther.org A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed their capacity to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity. biomolther.orgresearchgate.net One derivative, compound 1f, showed neuroprotective effects comparable to memantine, an established NMDA antagonist. biomolther.orgresearchgate.net Another compound, a benzofuran-enaminone derivative, was found to counteract neurotoxicity in an animal model of AD by exerting antioxidant and anti-AChE activities and modulating the expression of genes related to apoptosis. tandfonline.comnih.gov More recent research on a benzofuran-containing selenium compound, TFSeB, demonstrated its ability to improve memory, reduce oxidative stress markers, and favorably modulate pathways related to apoptosis, neuroinflammation, and neuroprotection in a mouse model of AD. nih.gov

| Compound Type | Target Enzyme | Key Findings (IC50 Values) | Reference |

|---|---|---|---|

| 2-Arylbenzofuran Derivative (Compound 20) | Acetylcholinesterase (AChE) | 0.086 ± 0.01 µmol·L⁻¹ | nih.govresearchgate.net |

| 2-Arylbenzofuran Derivative (Compound 8) | β-secretase (BACE1) | Better activity than baicalein (B1667712) (0.087 ± 0.03 µmol·L⁻¹) | nih.gov |

| Cathafuran C (a 2-arylbenzofuran) | Butyrylcholinesterase (BChE) | IC50 of 2.5 µM (highly selective) | mdpi.com |

| Benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) salts (Compound 6h) | Butyrylcholinesterase (BChE) | IC50 in the range of 0.054–2.7 µM | nih.gov |

| Compound Type | Model | Observed Effect | Reference |

|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1f) | NMDA-induced excitotoxicity in rat cortical neurons | Showed >75% cell viability at 100 µM; effect comparable to memantine. | biomolther.orgresearchgate.net |

| Benzofuran-Enaminone Derivative | AlCl3-induced AD in rats | Counteracted neurotoxicity, demonstrated antioxidant and anti-AChE activities. | tandfonline.comnih.gov |

| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Streptozotocin-induced AD in mice | Improved memory, reduced oxidative stress, and modulated apoptotic and inflammatory markers. | nih.gov |

General Pharmacological Potential of Hybrid Benzofuran Molecules

The benzofuran core structure is a versatile scaffold that medicinal chemists have utilized to create hybrid molecules with a wide spectrum of pharmacological activities. nih.govresearchgate.net These hybrid compounds are designed by combining the benzofuran moiety with other known pharmacophores, aiming to produce synergistic effects or multi-target agents that can address complex diseases. tandfonline.com The fusion of different bioactive components can lead to novel therapeutic agents with enhanced potency and a broader range of action. nih.goveurekaselect.com

The pharmacological activities attributed to benzofuran derivatives and their hybrids are diverse, extending well beyond neuroprotection. scienceopen.commedcraveonline.com Numerous studies have reported significant anticancer, anti-inflammatory, antimicrobial (antibacterial and antifungal), antioxidant, and antiviral properties associated with these compounds. nih.govnih.govmdpi.comresearchgate.net

For example, novel hybrids combining benzofuran and N-aryl piperazine moieties have been synthesized and evaluated for their anti-inflammatory and anticancer activities. nih.gov Benzofuran-isatin hybrids have been investigated as potential anti-tubercular and antibacterial agents. eurekaselect.com The inherent biological versatility of the benzofuran ring system makes it a privileged structure in drug discovery. mdpi.comscilit.com Its derivatives have been explored for activity against various human cancer cell lines, as inhibitors of enzymes like sortase A in Staphylococcus aureus, and as radical scavengers. mdpi.comresearchgate.net This broad bioactivity underscores the importance of the benzofuran scaffold as a foundational element for developing new therapeutic agents for a variety of diseases. researchgate.netmedcraveonline.com

Structure Activity Relationship Sar Studies of Ethyl Benzofuran 2 Carboxylate Analogues

Impact of Ester Group Substitution at C-2 on Bioactivity

The ester group at the C-2 position of the benzofuran (B130515) ring is a critical determinant of cytotoxic activity. nih.gov Modifications of this functional group have been a key strategy in the development of potent anticancer agents. Transforming the ethyl ester into various amides, for instance, has been shown to significantly modulate bioactivity.

One notable area of research has been the synthesis of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. nih.gov These compounds have demonstrated potent cytotoxic activities at low micromolar concentrations against a variety of human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers. nih.gov The SAR analysis of these N-phenylamide analogues revealed that the presence of an N-phenethyl carboxamide moiety significantly boosts antiproliferative activity. This effect is further amplified by the introduction of a morpholinyl group at the para-position of the N-phenethyl ring, resulting in activity comparable to the standard anticancer drug doxorubicin. rsc.org

Further studies have explored the introduction of hydrophilic groups, such as piperidine, to the benzofuran ring system, which has been found to improve the physicochemical properties of the compounds. nih.gov The conversion of the C-2 ester to a carbohydrazide (B1668358) and subsequent derivatization has also been explored as a strategy to generate novel bioactive molecules. nih.gov These findings underscore that the ester group at C-2 is not merely a passive component but a key site for molecular modifications that can drastically alter the biological profile of the benzofuran scaffold. nih.gov

Influence of Heterocyclic Substitutions at C-2 on Cytotoxicity

Replacing the ester group at the C-2 position with various heterocyclic rings is another crucial strategy for enhancing the cytotoxic potential of benzofuran derivatives. nih.govnih.gov This molecular hybridization aims to combine the pharmacophoric features of benzofuran with those of other biologically active heterocycles, often leading to synergistic effects.

A variety of heterocyclic moieties have been appended to the C-2 position, leading to compounds with significant anticancer and antimicrobial activities. For example:

Thiazole (B1198619) Derivatives : Benzofuran-thiazole hybrids have been synthesized and evaluated. The introduction of a p-tolyl substituted thiazole derivative at C-2 resulted in decreased growth of breast and lung cancer cells. pharmatutor.org

Imidazole (B134444) Derivatives : Benzofuranyl imidazole derivatives have shown cytotoxicity against ovarian carcinoma cell lines. mdpi.com The combination of a benzofuran core with an imidazole ring has been a focus for developing potent anticancer agents. nih.gov

Oxadiazoles (B1248032) and Pyrazoles : Benzofuran derivatives incorporating oxadiazole and pyrazole (B372694) rings have been tested against various bacterial and fungal strains, showing moderate to good microbial inhibition. nih.gov

Thiazolidinone Derivatives : 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives have demonstrated good antimicrobial activity against a panel of bacteria and fungi. nih.gov

Ketoxime Derivatives : A series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were synthesized, with some showing potent and specific activity against Candida albicans and Staphylococcus aureus. nih.gov

These studies collectively indicate that the nature of the heterocyclic ring introduced at the C-2 position plays a significant role in determining the potency and selectivity of the resulting compound's cytotoxic or antimicrobial effects. nih.gov

Role of Substituents on the Benzene (B151609) Ring (e.g., Hydroxyl, Halogen, Amino, Methoxy (B1213986), Methyl groups) on Specific Activities

The substitution pattern on the benzene portion of the benzofuran ring profoundly influences the biological activity of ethyl benzofuran-2-carboxylate analogues. The type, position, and electronic nature of these substituents can fine-tune the compound's potency and selectivity. mdpi.com

Halogen Groups : The introduction of halogens (e.g., chlorine, bromine, fluorine) is a widely used strategy to enhance bioactivity. Halogen substitution is considered beneficial due to the hydrophobic and electron-donating nature of these atoms, which can improve cytotoxic properties. researchgate.net The position of the halogen is critical, with maximum anticancer activity often observed when the halogen is at the para-position of an N-phenyl ring attached at C-2. nih.gov For antimicrobial activity, the presence of halo groups on the benzene ring has been shown to increase efficacy. rsc.org Specifically, a chloro di-substituted benzofuran ring enhanced antifungal activity. rsc.org

Methoxy Groups : Methoxy groups also play a significant role. In a series of 2-alkoxycarbonyl derivatives, the highest antiproliferative activity was observed when a methoxy group was located at the C-6 position of the benzofuran ring. mdpi.com The position of the methoxy group can drastically alter activity; for example, a C-6 methoxy group conferred greater potency than a C-7 methoxy group. mdpi.com However, in some cases, methoxy groups on an attached phenyl ring, particularly at the ortho and para positions, were found to be the most potent for anti-tumor activity. pharmatutor.org

Methyl Groups : The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against various cell lines. mdpi.com A methyl group at the R2 position of a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative resulted in the most potent neuroprotective action against excitotoxicity. researchgate.net

Hydroxyl and Amino Groups : A hydroxyl group at the C-6 position has been associated with excellent antibacterial activity. nih.gov Similarly, a hydroxyl group at the R3 position of certain carboxamide derivatives showed marked anti-excitotoxic effects. researchgate.net The relative positions of amino and methoxy groups can also lead to significant changes in activity. mdpi.com

The electronic properties of the substituents are also crucial. The introduction of strong electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can sometimes lead to a decrease in activity, indicating that a delicate electronic balance is often required for optimal bioactivity. mdpi.com

Stereochemical and Conformational Aspects in Biological Interactions

While extensive research has focused on substitutions, the stereochemical and conformational properties of this compound analogues are also vital for their biological interactions, although this area is less explored. The three-dimensional arrangement of atoms and the molecule's flexibility can dictate how well it fits into the binding site of a biological target, such as an enzyme or receptor.

For instance, in a series of 3-substituted-benzofuran-2-carboxylic esters designed as ischemic cell death inhibitors, the nature and geometry of the substituent at the C-3 position were critical. The introduction of a sulfur atom within the C-3 substituent markedly improved the inhibitory potency. researchgate.net This suggests that specific spatial arrangements and electronic properties conferred by the sulfur-containing side chain are crucial for the desired biological effect. The most potent compounds in this series, such as 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester and 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester, possess distinct conformational possibilities due to the flexible side chains, which likely adopt a specific conformation to interact with the target protein. researchgate.net

Although not directly involving this compound, studies on related dihydrobenzofuran neolignans have highlighted the importance of conformational rigidity. SAR studies revealed that the presence of a double bond at C-7'/C-8' next to an aromatic ring is vital for cytotoxicity, and the reduction of this double bond, which increases conformational flexibility, can reduce the activity by tenfold or more. This indicates that a more rigid conformation is preferred for potent activity in that specific scaffold.

While the parent this compound is planar and achiral, the introduction of substituents, particularly at the C-3 position or on side chains attached to the C-2 position, can create stereocenters. The resulting stereoisomers may exhibit different biological activities, as is common in pharmacology, where one enantiomer is often significantly more active than the other. Future research focusing on the synthesis of enantiomerically pure benzofuran derivatives and the analysis of their three-dimensional structures through techniques like X-ray crystallography will be crucial to fully understand the stereochemical and conformational requirements for optimal biological interactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations for benzofuran (B130515) derivatives are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or UB3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Geometry optimization calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface.

For the closely related 1-Benzofuran-2-carboxylic acid , DFT calculations have shown that the molecule is essentially planar. researchgate.net This planarity is also observed in the experimental crystal structure of derivatives like Ethyl 5-bromo-1-benzofuran-2-carboxylate , where the benzofuran fused-ring system is nearly flat, and the carboxylate fragment is only slightly twisted from this plane by approximately 4.8°. nih.gov It is therefore predicted that Ethyl Benzofuran-2-carboxylate also adopts a largely planar conformation, which maximizes the π-system conjugation across the benzofuran ring and the carboxylate group.

The optimized geometric parameters (bond lengths and bond angles) calculated for 1-Benzofuran-2-carboxylic acid using the DFT/UB3LYP/6-31G(d,p) method show good agreement with experimental values obtained from X-ray diffraction, validating the accuracy of the theoretical approach. researchgate.net For instance, the calculated bond lengths for the carboxylic acid group (C=O and C-O) are found to be consistent with experimental data, providing confidence in the predicted geometry. researchgate.net

Table 1: Selected Calculated vs. Experimental Bond Lengths (Å) for 1-Benzofuran-2-carboxylic acid Data extracted from a study on 1-benzofuran-2-carboxylic acid, a closely related compound. researchgate.net

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. More negative values suggest lower reactivity.

Global Hardness (η): Measures the resistance to charge transfer. Harder molecules have larger HOMO-LUMO gaps and are less reactive.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. rsc.org

For 1-Benzofuran-2-carboxylic acid , these indices have been calculated, providing a model for the expected reactivity of this compound. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for 1-Benzofuran-2-carboxylic acid Calculations based on 1-benzofuran-2-carboxylic acid serve as a proxy for this compound. researchgate.net```html

These values suggest that the molecule is moderately reactive and can act as an electrophile.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. readthedocs.ioThe map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

readthedocs.io

In studies of 1-Benzofuran-2-carboxylic acid , the MEP map shows that the most negative potential is localized over the carbonyl oxygen atom of the carboxylic acid group, identifying it as the primary site for electrophilic interaction. researchgate.netThe hydrogen atom of the hydroxyl group, conversely, shows a positive potential. For this compound, a similar distribution is expected, with the carbonyl oxygen of the ester group being the most electron-rich and electronegative region. The benzofuran ring itself would display a delocalized electron density, with the oxygen heteroatom also contributing to the negative potential region.

researchgate.netjetir.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. materialsciencejournal.orgA smaller gap suggests that the molecule is more polarizable, softer, and more chemically reactive.

jetir.org

For 1-Benzofuran-2-carboxylic acid , DFT calculations determined the energies of these frontier orbitals. researchgate.netThe HOMO is typically distributed over the benzofuran ring system, indicating this is the region from which an electron is most easily donated. The LUMO is generally located over the carboxylic acid moiety and the adjacent furan (B31954) ring, suggesting this is the region that preferentially accepts electrons.

Table 3: Frontier Molecular Orbital Energies for 1-Benzofuran-2-carboxylic acid

This data for a related acid provides an estimate for the properties of this compound.

researchgate.net```html

The calculated energy gap of 4.735 eV for the carboxylic acid suggests a high degree of kinetic stability. researchgate.netA similar range would be expected for the ethyl ester derivative.

Vibrational frequency analysis, performed computationally using DFT, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the specific molecular motions (stretching, bending, etc.) corresponding to the absorption bands observed in experimental spectra. nih.govA scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nih.gov While a full theoretical vibrational analysis for this compound is not readily available, calculations on 1-Benzofuran-2-carboxylic acid have shown excellent agreement between the computed and experimental FT-IR spectra. researchgate.netKey vibrational modes, such as the O-H stretching and C=O stretching of the carboxylic acid group, were accurately predicted.

An experimental FT-IR spectrum of this compound is available, which can be used for comparison. researchgate.netThe most characteristic peak in its spectrum would be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1715-1730 cm⁻¹. Other significant bands would include C-O stretching vibrations and aromatic C=C stretching modes from the benzofuran ring system. A theoretical analysis would confirm the assignments of these experimental bands.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comThis method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Although specific docking studies featuring this compound as the ligand are not prominent in the literature, the benzofuran scaffold is a well-known "privileged structure" in medicinal chemistry. Numerous derivatives of benzofuran have been synthesized and subjected to molecular docking studies to evaluate their potential as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netnih.govresearchgate.net These studies typically show that the planar benzofuran ring engages in hydrophobic and π-π stacking interactions within the active sites of target proteins. nih.govThe oxygen and carbonyl groups of the carboxylate moiety often act as hydrogen bond acceptors, forming key interactions with amino acid residues like aspartate. mdpi.comTherefore, molecular modeling would predict that this compound could effectively bind to various biological targets, with its specific binding mode and affinity depending on the topology and chemical nature of the receptor's active site.

Table of Mentioned Compounds

Despite a comprehensive search for computational and theoretical investigations focusing specifically on this compound, publicly available research detailing its ligand-target interactions and kinetic binding mechanisms is not available.

Computational studies are a cornerstone of modern drug discovery and molecular biology, providing valuable insights into the behavior of molecules and their interactions with biological targets. These in silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are frequently applied to derivatives of core chemical structures like benzofuran to predict their therapeutic potential.

Research on the broader family of benzofuran derivatives has shown engagement with a variety of biological targets, including enzymes and receptors involved in cancer and microbial infections. For instance, computational studies on substituted benzofurans have explored their potential as inhibitors of targets such as epidermal growth factor receptor (EGFR), phosphatidylinositol 3-kinase (PI3K), and vascular endothelial growth factor receptor 2 (VEGFR2). These studies typically involve creating a library of related compounds and using computational models to predict their binding affinities and interaction modes.

However, specific data from such predictive studies for the unsubstituted parent compound, this compound, has not been identified in the surveyed literature. Similarly, detailed elucidations of its kinetic binding mechanism, which would describe the rates of association and dissociation with a biological target, are also not present in the available scientific record.

Therefore, while the benzofuran scaffold is of significant interest in medicinal chemistry and has been the subject of numerous computational investigations, the specific compound "this compound" has not been a direct focus of the published research in this area.

Analytical and Spectroscopic Methodologies for Characterization in Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopy is the primary tool for determining the molecular structure of newly synthesized or isolated Ethyl Benzofuran-2-carboxylate. Each technique provides unique information about the compound's atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum typically shows signals corresponding to the ethyl group and the protons on the benzofuran (B130515) ring system. The ethyl group protons appear as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a pattern resulting from spin-spin coupling. The protons attached to the benzofuran core resonate in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns being indicative of their positions on the fused ring system.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show distinct signals for each carbon atom. Key signals include those for the ester carbonyl carbon, the carbons of the ethyl group, and the eight carbons of the benzofuran ring system. The chemical shift of the carbonyl carbon is characteristically found far downfield.

Interactive Table 1: Typical NMR Spectroscopic Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Data are representative and may vary based on solvent and experimental conditions.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ) / ppm | Assignment | Chemical Shift (δ) / ppm | Assignment |

| 1.44 (t, 3H) | -CH₃ (Ethyl) | 14.3 | -CH₃ (Ethyl) |

| 4.45 (q, 2H) | -OCH₂ (Ethyl) | 61.8 | -OCH₂ (Ethyl) |

| 7.30 - 7.50 (m, 3H) | Aromatic H | 112.0 - 128.0 | Aromatic CH |

| 7.60 - 7.80 (m, 2H) | Aromatic H | 145.0 - 155.0 | Aromatic C (quaternary) |

| 159.5 | C=O (Ester) |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific vibrational modes.

The most prominent feature in the IR spectrum of this compound is the strong absorption band from the ester carbonyl (C=O) group, which is typically observed in the range of 1715-1730 cm⁻¹. libretexts.org The conjugation of the carbonyl group with the benzofuran ring system slightly lowers its stretching frequency compared to a typical saturated aliphatic ester. prepchem.com Other significant absorptions include C-O stretching vibrations from the ester and the furan (B31954) ether linkage, C-H stretching from the aromatic ring and the aliphatic ethyl group, and C=C stretching vibrations from the aromatic and furan rings. libretexts.orgprepchem.com

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~1720 | C=O Stretch | Ester (Conjugated) |

| ~1600-1450 | C=C Stretch | Aromatic/Furan Ring |

| ~1300-1000 | C-O Stretch | Ester and Furan Ether |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Standard MS: In electron ionization (EI) mass spectrometry, this compound (molecular weight: 190.20 g/mol ) will show a distinct molecular ion peak (M⁺) at m/z = 190. niscair.res.in The fragmentation pattern is highly informative. A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃), with a mass of 45, leading to a prominent peak at m/z = 145, corresponding to the stable benzofuran-2-carbonyl cation. pharmacy180.com Another significant fragmentation involves the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a peak at m/z = 162, corresponding to the benzofuran-2-carboxylic acid radical cation. pharmacy180.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₁₁H₁₀O₃).

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is invaluable for analyzing complex mixtures, monitoring reaction progress, and quantifying the compound in various matrices.

Interactive Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 190 | [C₁₁H₁₀O₃]⁺• (Molecular Ion) | - |

| 162 | [C₉H₆O₃]⁺• | C₂H₄ |

| 145 | [C₉H₅O₂]⁺ | •OC₂H₅ |

| 117 | [C₈H₅O]⁺ | CO (from m/z 145) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuran ring system in this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. Benzofuran derivatives typically exhibit two main absorption bands, with one reported around 290 nm and a shoulder appearing between 325-350 nm. researchgate.net These absorptions correspond to π→π* transitions within the aromatic and heterocyclic ring system.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species containing unpaired electrons (paramagnetic species). wikipedia.orgrsc.org Common examples include organic radicals and transition metal complexes.